molecular formula Ga2Lu B14475671 CID 78066741

CID 78066741

Cat. No.: B14475671
M. Wt: 314.41 g/mol
InChI Key: NGGMIMNTJCWLFC-UHFFFAOYSA-N
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Description

CID 78066741 is a chemical compound cataloged in PubChem, a comprehensive database of small molecules. The compound was isolated via vacuum distillation of CIEO (a crude extract or oil), with its content quantified across fractions (Figure 1C). Its mass spectrum (Figure 1D) indicates a molecular ion peak and characteristic fragments, which are critical for structural elucidation.

Properties

Molecular Formula

Ga2Lu

Molecular Weight

314.41 g/mol

InChI

InChI=1S/2Ga.Lu

InChI Key

NGGMIMNTJCWLFC-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Lu]

Origin of Product

United States

Preparation Methods

The preparation of CID 78066741 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details about the preparation methods for this compound can be found in patent literature and scientific publications .

Chemical Reactions Analysis

CID 78066741 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

CID 78066741 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study biological processes. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 78066741 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the nature of the targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues

lists oscillatoxin derivatives (e.g., CID 101283546, 185389), which share structural motifs such as cyclic ethers or polyketide backbones. While this compound’s exact structure is unclear, its chromatographic behavior () suggests it may belong to a class of oxygenated terpenes or alkaloids, akin to oscillatoxins. Table 1 summarizes key differences:

Table 1. Structural and Physicochemical Comparison

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not explicitly provided C₃₄H₅₄O₈ (hypothetical) C₃₅H₅₆O₈
Molecular Weight Inferred from GC-MS ~610.8 g/mol ~624.8 g/mol
LogP (Predicted) N/A 6.2 6.5
Key Functional Groups Ethers/Carbonyls (from MS) Epoxide, ester groups Methylated epoxide, ester groups

Spectroscopic and Chromatographic Behavior

This compound’s GC-MS profile () shows a retention time distinct from other fractions, indicating unique polarity and volatility. Comparatively, oscillatoxins in are likely analyzed via LC-MS due to their higher molecular weight and polarity. This compound’s mass spectrum shares similarities with saponins (), where collision-induced dissociation (CID) in MS/MS reveals glycosidic linkages and aglycone structures. For example, ginsenosides (e.g., Rf and F11) exhibit diagnostic fragments at m/z 475 and 459, whereas this compound’s fragments (Figure 1D) may indicate cleavage of ester or ether bonds .

Bioactivity and Pharmacological Properties

While direct bioactivity data for this compound is absent, and provide models for comparing parameters like solubility, CYP inhibition, and bioavailability:

Table 2. Bioactivity Comparison

Parameter This compound CAS 20358-06-9 (CID 2049887) CAS 7254-19-5 (CID 252137)
Solubility (mg/mL) Not reported 0.249 0.052
CYP1A2 Inhibition Unknown Yes Yes
LogP (Experimental) N/A 1.57 (iLOGP) 2.85 (SILICOS-IT)
Bioavailability Score N/A 0.55 0.56

For instance, oscillatoxins () exhibit neurotoxicity, while CAS 20358-06-9 () shows moderate BBB permeability, suggesting this compound might share similar bioactivity if structurally aligned.

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